molecular formula C10H11NO3 B12276840 (5-methoxy-1H-indol-2-yl)methanediol

(5-methoxy-1H-indol-2-yl)methanediol

Cat. No.: B12276840
M. Wt: 193.20 g/mol
InChI Key: XAXDQBVFWXZMAB-UHFFFAOYSA-N
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Description

(5-methoxy-1H-indol-2-yl)methanediol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 5-position of the indole ring and a methanediol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-2-yl)methanediol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from 5-methoxyaniline through a Fischer indole synthesis.

    Formylation: The 5-methoxyindole undergoes formylation at the 2-position using a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphoric acid.

    Reduction: The resulting 2-formyl-5-methoxyindole is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1H-indol-2-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The methanediol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction of the methanediol group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-methoxy-1H-indole-2-carboxylic acid

    Reduction: 5-methoxy-1H-indol-2-ylmethanol

    Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

(5-methoxy-1H-indol-2-yl)methanediol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study indole metabolism and its effects on biological systems.

    Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-2-yl)methanediol involves its interaction with various molecular targets and pathways. The methoxy group and the indole ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindole: Lacks the methanediol group and has different reactivity and biological activity.

    2-methyl-5-methoxyindole: Similar structure but with a methyl group instead of a methanediol group.

    5-methoxy-1H-indole-2-carboxylic acid: An oxidized form of (5-methoxy-1H-indol-2-yl)methanediol.

Uniqueness

This compound is unique due to the presence of both the methoxy and methanediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(5-methoxy-1H-indol-2-yl)methanediol

InChI

InChI=1S/C10H11NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,10-13H,1H3

InChI Key

XAXDQBVFWXZMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(O)O

Origin of Product

United States

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